(2S)-2,4-Dihydroxybutanoic acid
Overview
Description
(2S)-2,4-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dihydroxybutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxal with acetaldehyde, followed by reduction and hydrolysis. Another method includes the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is favored for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,4-Dihydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce various alcohols.
Scientific Research Applications
(2S)-2,4-Dihydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,4-Dihydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(2R)-2,4-Dihydroxybutanoic acid: The enantiomer of (2S)-2,4-Dihydroxybutanoic acid, differing only in the spatial arrangement of atoms.
2,3-Dihydroxybutanoic acid: A structural isomer with hydroxyl groups on different carbon atoms.
2-Hydroxybutanoic acid: A related compound with only one hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Properties
IUPAC Name |
(2S)-2,4-dihydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGCFHQAXXBCF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427124 | |
Record name | (2S)-2,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62445-25-4 | |
Record name | (2S)-2,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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